molecular formula C11H18ClNO B3300679 N-(4-methoxybenzyl)-1-propanamine hydrochloride CAS No. 90389-69-8

N-(4-methoxybenzyl)-1-propanamine hydrochloride

Cat. No.: B3300679
CAS No.: 90389-69-8
M. Wt: 215.72 g/mol
InChI Key: FPOLSELBKDBXEM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-propanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methoxybenzyl group attached to a propanamine backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride typically involves the reaction of 4-methoxybenzylamine with propanamine under controlled conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures, usually in an ice-water bath, to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-propanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methoxybenzyl)-1-propanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)cyclopropanamine hydrochloride
  • N-(4-methoxybenzyl)thiosemicarbazide

Uniqueness

N-(4-methoxybenzyl)-1-propanamine hydrochloride is unique due to its specific structural features, such as the methoxybenzyl group and the propanamine backbone. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLSELBKDBXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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